![molecular formula C16H23NOS B2598418 N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049575-04-3](/img/structure/B2598418.png)
N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide
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Description
N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as CT-3, is a synthetic cannabinoid compound. It is a member of the cyclohexylphenol class of cannabinoids and was first synthesized in the 1970s. CT-3 has been the subject of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Fungicidal Activity
N-(thiophen-2-yl) nicotinamide derivatives have shown promising fungicidal activity. Researchers have designed and synthesized these compounds by combining the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene . Specifically:
- Bioassay Results : Compounds 4a and 4f demonstrated excellent fungicidal activities against cucumber downy mildew (CDM), surpassing commercial fungicides like diflumetorim and flumorph. Compound 4f, in particular, displayed superior efficacy in field trials .
- Lead Compounds : These derivatives serve as significant lead compounds for further structural optimization, paving the way for novel fungicides .
Biologically Active Compounds
Thiophene-based analogs, including N-(thiophen-2-yl) nicotinamide, have fascinated scientists due to their potential as biologically active compounds. These molecules play a vital role in medicinal chemistry, offering diverse biological effects .
Anti-Inflammatory Properties
While specific studies on N-(thiophen-2-yl) nicotinamide’s anti-inflammatory effects are scarce, its thiophene nucleus suggests potential anti-inflammatory activity. Further research is needed to explore this aspect .
Serotonin Antagonists
Although not directly studied for this purpose, the maleate salt of a related compound (1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one) acts as a serotonin antagonist. Such properties could be relevant for neurological research .
properties
IUPAC Name |
N-cyclohexyl-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS/c18-15(17-13-7-2-1-3-8-13)16(10-4-5-11-16)14-9-6-12-19-14/h6,9,12-13H,1-5,7-8,10-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQUNWGBKDTILD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide |
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